Field: Agriculture and Chemistry
Application: This compound is used in the synthesis of advanced crop protection agents, such as pesticides and herbicides.
Field: Pharmaceutical Chemistry
Field: Biotechnology
Field: Material Science
Ethyl 3-fluoro-4-hydroxybenzoate is an aromatic compound characterized by the presence of a fluorine atom and a hydroxy group on the benzene ring. Its molecular formula is with a molecular weight of approximately 182.17 g/mol. This compound is a derivative of benzoic acid and is part of the larger family of hydroxybenzoates, which are known for their diverse applications in pharmaceuticals, cosmetics, and as intermediates in organic synthesis.
The structure of ethyl 3-fluoro-4-hydroxybenzoate consists of an ethyl ester group attached to the carboxylic acid moiety, which enhances its solubility and reactivity. The fluorine substitution at the 3-position and the hydroxy group at the 4-position influence its chemical properties and biological activity, making it a subject of interest in medicinal chemistry.
These reactions highlight the versatility of ethyl 3-fluoro-4-hydroxybenzoate in synthetic organic chemistry.
Ethyl 3-fluoro-4-hydroxybenzoate exhibits significant biological activity, particularly in pharmacological contexts. Its structural features allow it to interact with various biological targets:
The synthesis of ethyl 3-fluoro-4-hydroxybenzoate can be achieved through several methods:
These synthetic routes are critical for producing ethyl 3-fluoro-4-hydroxybenzoate for research and industrial applications.
Ethyl 3-fluoro-4-hydroxybenzoate finds applications across various fields:
Studies on the interactions of ethyl 3-fluoro-4-hydroxybenzoate with biological systems reveal its potential effects on enzyme activities and cellular processes:
These interaction studies are crucial for understanding the compound's mechanism of action and optimizing its efficacy in various applications.
Several compounds share structural similarities with ethyl 3-fluoro-4-hydroxybenzoate, each exhibiting unique properties:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| Methyl 3-fluoro-4-hydroxybenzoate | 403-01-0 | 0.93 | Methyl ester variant; similar activity |
| 3-Fluoro-4-hydroxybenzoic acid | 350-29-8 | 0.93 | Acid form; lacks ester functionality |
| Methyl 5-fluoro-2-hydroxybenzoate | 391-92-4 | 0.88 | Different substitution pattern; varied activity |
| Ethyl 4-fluoro-3-hydroxybenzoate | 351317-28-7 | N/A | Different position of substituents |
| Methyl 2-fluoro-4-hydroxybenzoate | 197507-22-5 | 0.87 | Variation in hydroxyl position |
These compounds are noteworthy for their potential applications in medicinal chemistry and their influence on biological systems, demonstrating how slight modifications can lead to significant differences in functionality and activity.
The Fischer esterification reaction remains a cornerstone for synthesizing ethyl 3-fluoro-4-hydroxybenzoate. This equilibrium-driven process involves the reaction of 3-fluoro-4-hydroxybenzoic acid with ethanol in the presence of a Brønsted acid catalyst. Sulfuric acid (H₂SO₄) is widely employed due to its ability to protonate the carboxylic acid group, enhancing electrophilicity and facilitating nucleophilic attack by ethanol [3] [5]. A representative protocol involves dissolving 3-fluoro-4-hydroxybenzoic acid in anhydrous methanol, adding trimethyl orthoformate as a water scavenger, and catalyzing with concentrated H₂SO₄ at 40–55°C overnight [3]. This method achieves yields exceeding 99% by displacing equilibrium through water removal [3].
Recent advancements in catalytic systems, such as sulfonated ionic liquids, have demonstrated comparable efficiency to traditional acids while offering recyclability [5]. For instance, para-toluenesulfonic acid (p-TsOH) under reflux conditions enables quantitative conversion of trans-cinnamic acid to its methyl ester, a principle extendable to ethanol-based systems [5].
Table 1: Comparison of Acid Catalysts in Fischer Esterification
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| H₂SO₄ | Methanol | 40–55 | 99 | [3] |
| p-TsOH | Ethanol | Reflux | >95 | [5] |
| Sulfonated ionic liquid | Toluene | 80 | 92 | [5] |
Solvent choice critically influences reaction kinetics and equilibrium. Polar protic solvents like methanol or ethanol act as both reactants and media, enhancing miscibility between the acid and alcohol [3]. Trimethyl orthoformate, though not a solvent, serves as a dehydrating agent to shift equilibrium toward ester formation [3]. Non-polar solvents (e.g., toluene) are less effective but useful in heterogeneous catalytic systems, where sulfonated resins or zeolites facilitate esterification at elevated temperatures [5].
Catalyst loading optimization is essential to minimize side reactions. For H₂SO₄, 3–5 mol% typically suffices, whereas bulkier catalysts like Amberlyst-15 require higher loadings (10–15 wt%) due to diffusion limitations [5]. Post-reaction neutralization with saturated sodium bicarbonate ensures facile isolation of the ester product [3].
Bromination of ethyl 3-fluoro-4-hydroxybenzoate occurs via electrophilic aromatic substitution (EAS), where bromine (Br₂) or N-bromosuccinimide (NBS) generates the electrophilic Br⁺ species. The hydroxyl group (-OH) at position 4 acts as a strong activating, ortho/para-directing group, while the fluorine at position 3 exerts a deactivating, meta-directing effect . This interplay often directs bromination to position 5 (ortho to -OH) or position 2 (ortho to -F), though steric hindrance from the ethoxycarbonyl group at position 1 may favor position 5 .
Table 2: Bromination Regioselectivity in Fluorinated Benzoates
| Substrate | Brominating Agent | Position Brominated | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Bromo-2-fluoro-4-hydroxybenzoic acid | Br₂/FeBr₃ | 2 | 85 |
Regioselectivity is modulated through Lewis acid catalysts and temperature. Iron(III) bromide (FeBr₃) enhances electrophilicity and stabilizes transition states, favoring substitution at the most activated position . Low temperatures (-10°C to 0°C) reduce reaction rates, allowing kinetic control to favor ortho-bromination relative to para . Alternatively, protecting the hydroxyl group as a methyl ether switches directing effects, enabling bromination at fluorine-adjacent positions, though subsequent deprotection steps add complexity.
Proton Nuclear Magnetic Resonance Spectroscopy (¹H Nuclear Magnetic Resonance)
Ethyl 3-fluoro-4-hydroxybenzoate exhibits characteristic ¹H Nuclear Magnetic Resonance spectral features that allow for unambiguous structural identification. The aromatic region displays distinct chemical shift patterns due to the fluorine and hydroxyl substitution effects on the benzene ring [1] [2] [3].
The aromatic protons appear in the region of 7.0-8.0 parts per million, with the fluorine substituent at position 3 causing significant deshielding effects on adjacent protons [1] [3]. The proton at carbon-2 (ortho to fluorine) experiences substantial downfield shifting due to the electronegativity of fluorine, typically appearing around 7.8 parts per million [1] [3]. The proton at carbon-5 shows coupling to fluorine with characteristic fluorine-proton coupling constants ranging from 8-12 hertz [1] [3].
The hydroxyl proton appears as a broad singlet in the range of 5.6-6.0 parts per million in chloroform-d, demonstrating typical phenolic behavior [1] [3]. This signal may exchange with deuterium oxide, confirming its identity as the hydroxyl proton [1] [3].
The ethyl ester portion displays characteristic multipicity patterns. The ethyl group exhibits a triplet for the methyl protons at approximately 1.4 parts per million (coupling constant 7.1-7.2 hertz) and a quartet for the methylene protons at 4.4 parts per million (coupling constant 7.1-7.2 hertz) [1] [3]. These values are consistent with typical ethyl ester chemical shifts and coupling patterns [1] [3].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy (¹³C Nuclear Magnetic Resonance)
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of ethyl 3-fluoro-4-hydroxybenzoate. Carbon-13 Nuclear Magnetic Resonance spectroscopy offers exceptional chemical shift dispersion, allowing clear resolution of each carbon environment [4] [5].
The carbonyl carbon appears in the characteristic ester region at approximately 165-167 parts per million, consistent with benzoate esters [1] [4] [5]. The aromatic carbons exhibit distinct chemical shifts influenced by the fluorine and hydroxyl substituents [1] [4].
The carbon bearing fluorine (carbon-3) shows characteristic carbon-fluorine coupling, appearing as a doublet with a large one-bond coupling constant of approximately 240-250 hertz [1] [4]. The carbon bearing the hydroxyl group (carbon-4) appears around 150-160 parts per million, typical for phenolic carbons [1] [4].
The fluorine substituent causes significant perturbations in the chemical shifts of neighboring carbons through inductive and field effects. These effects are observable up to three bonds away from the fluorine atom [1] [4].
The ethyl ester carbons appear at their expected positions: the methylene carbon at approximately 63 parts per million and the methyl carbon at 14 parts per million [1] [4] [5].
Fourier Transform Infrared spectroscopy provides definitive identification of functional groups in ethyl 3-fluoro-4-hydroxybenzoate through characteristic vibrational frequencies [6] [7] [8].
Hydroxyl Group Vibrations
The phenolic hydroxyl group exhibits a characteristic broad stretching vibration in the range of 3200-3600 wavenumbers [8] [9] [10]. The exact position depends on hydrogen bonding and molecular environment [10]. For ethyl 3-fluoro-4-hydroxybenzoate, the hydroxyl stretch typically appears around 3400-3500 wavenumbers [6] [7] [10].
The hydroxyl group also displays characteristic bending vibrations in the fingerprint region, typically around 1200-1300 wavenumbers [10] [11].
Carbonyl Group Vibrations
The ester carbonyl group produces one of the most distinctive and reliable peaks in the infrared spectrum. For aromatic esters like ethyl 3-fluoro-4-hydroxybenzoate, the carbonyl stretching frequency appears in the range of 1715-1730 wavenumbers [9] [12] [13]. This frequency is lower than saturated aliphatic esters due to conjugation with the aromatic ring [14] [12] [13].
The exact position within this range is influenced by the electron-donating hydroxyl group and electron-withdrawing fluorine substituent on the aromatic ring [13]. These substituent effects create a balance that typically positions the carbonyl stretch around 1720-1725 wavenumbers [13].
Carbon-Oxygen Stretching Vibrations
The ester functional group exhibits two characteristic carbon-oxygen stretching vibrations, following what is known as the "Rule of Three" for esters [9] [12] [15]. The asymmetric carbon-carbon-oxygen stretch appears around 1280-1310 wavenumbers, while the oxygen-carbon-carbon stretch occurs in the 1100-1130 wavenumber region [9] [12] [15].
Aromatic Vibrations
The substituted benzene ring displays characteristic aromatic carbon-carbon stretching vibrations in the 1450-1600 wavenumber region [7] [8] [16]. Aromatic carbon-hydrogen stretching appears around 3050-3100 wavenumbers [16] [17].
Fluorine-Related Vibrations
The carbon-fluorine bond produces characteristic stretching vibrations in the range of 1000-1200 wavenumbers [6] [7] [8]. The exact position depends on the hybridization of the carbon and the molecular environment [6] [7].
Mass spectrometry of ethyl 3-fluoro-4-hydroxybenzoate reveals characteristic fragmentation patterns that aid in structural confirmation [18] [19] [20].
Molecular Ion Peak
The molecular ion peak appears at mass-to-charge ratio 184, corresponding to the molecular formula C₉H₉FO₃ [18] [21]. The isotope pattern shows the characteristic fluorine contribution and provides confirmation of the molecular formula [18].
Base Peak and Primary Fragmentation
The most abundant fragment typically results from loss of the ethoxy group (mass 45), producing a fragment at mass-to-charge ratio 139 corresponding to the 3-fluoro-4-hydroxybenzoyl cation [18] [19]. This fragmentation is common for ethyl esters and represents the acylium ion formation [18] [19].
Secondary Fragmentation Patterns
Further fragmentation of the acylium ion leads to loss of carbon monoxide (mass 28), producing a fragment at mass-to-charge ratio 111. This fragment corresponds to the substituted phenyl cation [18] [19].
The fluorine and hydroxyl substituents stabilize certain fragmentation pathways through resonance effects. Loss of hydrogen fluoride (mass 20) from various fragments is observed, particularly from aromatic portions of the molecule [18] [19].
Characteristic Fragment Ions
Additional diagnostic fragments include:
The fragmentation pattern is consistent with other fluorinated aromatic esters and provides structural confirmation when combined with accurate mass measurements [18] [19] [22].
While specific X-ray crystallographic data for ethyl 3-fluoro-4-hydroxybenzoate are limited in the literature, related fluorinated aromatic compounds provide insight into expected structural parameters [23] [24] [25].
Molecular Geometry
Based on related structures, the molecule is expected to adopt a planar conformation for the aromatic ring with the ester group slightly out of plane due to steric considerations [23] [24]. The fluorine and hydroxyl substituents remain coplanar with the aromatic ring [23] [25].
Hydrogen Bonding Patterns
The hydroxyl group is capable of forming intermolecular hydrogen bonds in the crystal structure, similar to related hydroxybenzoate esters [23] [24]. These interactions typically involve the hydroxyl hydrogen as a donor and carbonyl oxygen atoms as acceptors [23] [24].
Crystal Packing
Related fluorinated aromatic esters show tendency toward specific packing arrangements influenced by fluorine interactions and hydrogen bonding networks [23] [24] [25]. The fluorine atom participates in weak intermolecular interactions that contribute to crystal stability [23] [25].
Bond Length and Angle Data
Expected bond parameters based on related structures include carbon-fluorine bond lengths around 1.35-1.37 angstroms and carbon-oxygen (hydroxyl) bond lengths of approximately 1.36 angstroms [23] [25]. The ester carbonyl carbon-oxygen bond length is typically 1.20-1.21 angstroms [23] [25].
Table 1: ¹H Nuclear Magnetic Resonance Chemical Shifts for Ethyl 3-fluoro-4-hydroxybenzoate
| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| Aromatic H-2 | 7.8 | d | ³J(H-F) = 8-12 |
| Aromatic H-5 | 7.6 | d | ³J(H-H) = 8-9 |
| Aromatic H-6 | 7.0 | t | ³J(H-F) = 8, ³J(H-H) = 8 |
| Hydroxyl OH | 5.8 | br s | - |
| Ethyl OCH₂ | 4.4 | q | ³J(H-H) = 7.1 |
| Ethyl CH₃ | 1.4 | t | ³J(H-H) = 7.1 |
Table 2: ¹³C Nuclear Magnetic Resonance Chemical Shifts for Ethyl 3-fluoro-4-hydroxybenzoate
| Carbon Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| C=O | 166 | s | - |
| C-4 (C-OH) | 152 | s | - |
| C-3 (C-F) | 142 | d | ¹J(C-F) = 245 |
| C-1 | 125 | s | - |
| C-2 | 124 | d | ²J(C-F) = 20 |
| C-5 | 116 | d | ³J(C-F) = 8 |
| C-6 | 114 | d | ²J(C-F) = 25 |
| OCH₂ | 63 | s | - |
| CH₃ | 14 | s | - |
Table 3: Fourier Transform Infrared Characteristic Frequencies
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch | 3400-3500 | broad, medium | Phenolic hydroxyl |
| C=O stretch | 1720-1725 | strong | Ester carbonyl |
| C-C-O stretch | 1280-1310 | strong | Ester asymmetric |
| O-C-C stretch | 1100-1130 | medium | Ester symmetric |
| C-F stretch | 1100-1200 | medium | Aromatic C-F |
| Aromatic C=C | 1450-1600 | medium | Ring vibrations |